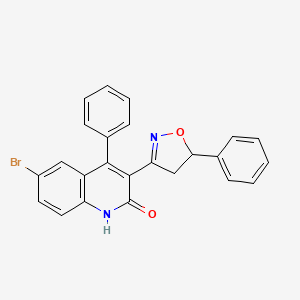
6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone, also known as BPIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPIQ belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities.
科学的研究の応用
6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone has been shown to exhibit a wide range of biological activities, making it a promising candidate for scientific research. One of the most significant applications of 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone is its potential as an anticancer agent. Studies have shown that 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms.
Another potential application of 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone is in the treatment of neurological disorders such as Alzheimer’s disease. 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone can increase the levels of acetylcholine in the brain, potentially improving cognitive function in patients with Alzheimer’s disease.
作用機序
The mechanism of action of 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone can intercalate into DNA, leading to the formation of DNA adducts that can induce apoptosis. 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone can prevent the proper functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects
6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and inhibit the growth and proliferation of cancer cells. In vivo studies have shown that 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone can reduce tumor growth in animal models of breast cancer and lung cancer. 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone has also been shown to improve cognitive function in animal models of Alzheimer’s disease.
実験室実験の利点と制限
One of the main advantages of using 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs. 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone also has the potential to improve cognitive function in patients with Alzheimer’s disease, making it a promising candidate for the development of drugs for the treatment of neurological disorders. However, one of the limitations of using 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the research on 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone. One direction is the development of more efficient synthesis methods for 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone, which could improve its yield and purity. Another direction is the optimization of the chemical structure of 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone to improve its biological activity and reduce its toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone in humans, which could lead to its approval as a therapeutic agent for cancer and neurological disorders.
Conclusion
In conclusion, 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone has been shown to exhibit a wide range of biological activities, including its potential as an anticancer agent and a treatment for neurological disorders. The synthesis of 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone involves the reaction of 4-bromo-2-phenylquinoline with 5-phenyl-4,5-dihydro-3-isoxazolecarboxylic acid in the presence of a coupling reagent. Further studies are needed to elucidate the mechanism of action of 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone and to identify its molecular targets. Clinical trials are also needed to evaluate the safety and efficacy of 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone in humans.
合成法
The synthesis of 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone involves the reaction of 4-bromo-2-phenylquinoline with 5-phenyl-4,5-dihydro-3-isoxazolecarboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2(1H)-quinolinone as a yellow solid. The purity of the synthesized compound can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
特性
IUPAC Name |
6-bromo-4-phenyl-3-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O2/c25-17-11-12-19-18(13-17)22(16-9-5-2-6-10-16)23(24(28)26-19)20-14-21(29-27-20)15-7-3-1-4-8-15/h1-13,21H,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLPPLNAHIWTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

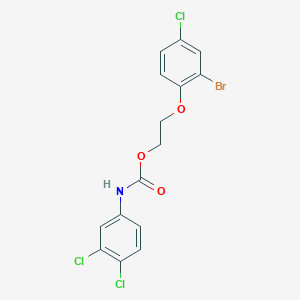
![1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5176274.png)
![2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5176278.png)
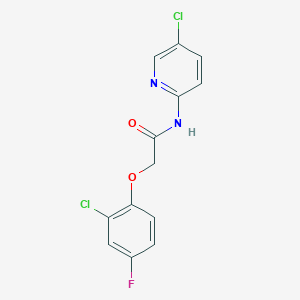
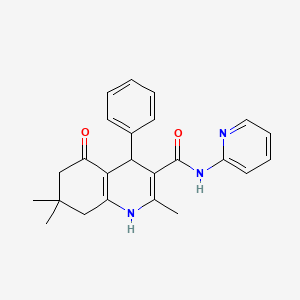
![1-[2-(3-fluorophenyl)ethyl]-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5176295.png)
![4-(1-azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine oxalate](/img/structure/B5176307.png)
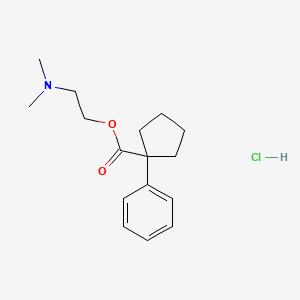

![(1R)-N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methoxyphenyl)ethanamine](/img/structure/B5176328.png)
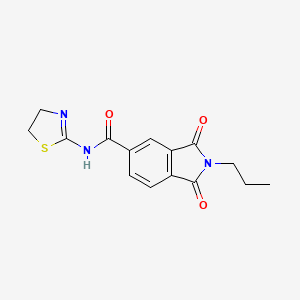
![4-{[benzyl(hydroxy)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5176344.png)
![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)